Cas no 1805070-41-0 (4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide)

4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both difluoromethyl and nitro substituents enhances its reactivity, particularly in nucleophilic substitution and reduction reactions. The sulfonamide moiety offers potential for further derivatization, enabling applications in drug discovery and bioactive compound development. Its structural features suggest utility as a building block for heterocyclic compounds with potential biological activity. The compound's stability under standard storage conditions and well-defined synthetic route facilitate its use in research and industrial settings.
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide structure
1805070-41-0 structure
商品名:4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide
CAS番号:1805070-41-0
MF:C7H7F2N3O4S
メガワット:267.209986925125
CID:4897776

4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide
    • インチ: 1S/C7H7F2N3O4S/c1-3-6(17(10,15)16)5(7(8)9)4(2-11-3)12(13)14/h2,7H,1H3,(H2,10,15,16)
    • InChIKey: JGBBPZCBRBUWJT-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(C)=NC=C(C=1C(F)F)[N+](=O)[O-])(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 391
  • トポロジー分子極性表面積: 127
  • 疎水性パラメータ計算基準値(XlogP): 0.3

4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029017618-500mg
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide
1805070-41-0 95%
500mg
$1,836.65 2022-04-01
Alichem
A029017618-1g
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide
1805070-41-0 95%
1g
$2,895.00 2022-04-01
Alichem
A029017618-250mg
4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide
1805070-41-0 95%
250mg
$950.60 2022-04-01

4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide 関連文献

4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamideに関する追加情報

Research Briefing on 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide (CAS: 1805070-41-0)

Recent studies on 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide (CAS: 1805070-41-0) have highlighted its potential as a key intermediate in the synthesis of novel pharmaceutical compounds. This compound, characterized by its unique difluoromethyl and nitro-substituted pyridine structure, has garnered attention for its role in the development of enzyme inhibitors and antimicrobial agents. The following briefing summarizes the latest research findings, methodologies, and applications associated with this chemical entity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's utility as a sulfonamide-based scaffold for targeting bacterial carbonic anhydrases. The study demonstrated that 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide exhibited selective inhibition against Mycobacterium tuberculosis carbonic anhydrase, with an IC50 of 0.8 µM. The presence of the difluoromethyl group was found to enhance binding affinity through hydrophobic interactions, while the nitro group contributed to electron-withdrawing effects, stabilizing the enzyme-inhibitor complex.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the compound served as a precursor for synthesizing kinase inhibitors. The research team modified the sulfonamide moiety to develop derivatives with improved solubility and pharmacokinetic properties. Molecular docking simulations revealed that these derivatives selectively targeted PI3Kδ, a kinase implicated in inflammatory diseases, with binding energies ranging from -9.2 to -11.5 kcal/mol. These findings underscore the compound's versatility in drug discovery pipelines.

Analytical characterization of 1805070-41-0 has also progressed, as detailed in a recent ACS Omega article (2024). High-resolution mass spectrometry (HRMS) and 19F NMR confirmed the compound's purity (>98%) and structural integrity. Stability studies under varying pH conditions (pH 2–9) indicated robust performance, with degradation observed only under strongly alkaline conditions (pH > 12). These properties make it suitable for industrial-scale synthesis and formulation.

Ongoing clinical applications focus on its incorporation into antidiabetic therapeutics. A preclinical trial (2024) demonstrated that derivatives of 4-(Difluoromethyl)-2-methyl-5-nitropyridine-3-sulfonamide act as GPR40 agonists, stimulating glucose-dependent insulin secretion in pancreatic β-cells at nanomolar concentrations (EC50 = 23 nM). This positions the compound as a promising candidate for type 2 diabetes treatment, with phase I trials anticipated by late 2025.

In conclusion, 1805070-41-0 represents a multifaceted tool in medicinal chemistry, bridging synthetic accessibility with biological relevance. Future research directions include optimizing its metabolic stability and exploring its potential in central nervous system (CNS) drug delivery, leveraging its fluorine atoms for blood-brain barrier penetration.

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